molecular formula C16H19BrN2OS B3442296 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3442296
M. Wt: 367.3 g/mol
InChI Key: SOSWFAQZPKNLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound is characterized by the presence of a bromothiophene group and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

In a typical synthetic route, the starting materials include 4-bromothiophene and 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2OS/c1-20-16-5-3-2-4-15(16)19-8-6-18(7-9-19)11-14-10-13(17)12-21-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSWFAQZPKNLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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